Ethylamine

説明

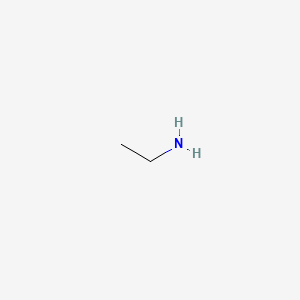

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSNBJAOOMFDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N, Array, C2H5NH2 | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

557-66-4 (hydrochloride), 593-55-5 (hydrobromide) | |

| Record name | Ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8025678 | |

| Record name | Ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylamine appears as a colorless liquid or a gas (boiling point 62 °F) with an odor of ammonia. Flash point less than 0 °F. Density of liquid 5.7 lb / gal. Corrosive to the skin and eyes. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Exposure of the closed container to intense heat may cause it to rupture violently and rocket., Gas or Vapor, Liquid, Colorless gas or water-white liquid (below 62 degrees F) with an ammonia-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colourless to yellow gas; Ammonia fishy aroma, Colorless gas or water-white liquid (below 62 °F) with an ammonia-like odor., Colorless gas or water-white liquid (below 62 °F) with an ammonia-like odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1569/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/568 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0263.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

61.9 °F at 760 mmHg (NTP, 1992), 16.6 °C, 16.00 to 17.00 °C. @ 760.00 mm Hg, 62 °F | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/568 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0263.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

less than 0 °F (NTP, 1992), Guide from Emergency Response Guidebook is for "Ethylamine, aqueous solution, with not less than 50% but not more than 70% Ethylamine." Flash point < 0 °F, -36.99 °C (-34.58 °F) - closed cup, <-17 °C (closed cup), < 0 °F (<-18 °C) (open cup), -17 °C c.c., 1 °F | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/568 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0263.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very soluble (NTP, 1992), Miscible with water, Miscible with ethanol, ether, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1569/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0263.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.687 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.689 g/cu cm at 15 °C, Relative density (water = 1): 0.7 (liquid), 0.682-0.686 (10°), 0.69 (liquid), 0.69 (Liquid), 1.61(relative gas density) | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1569/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/568 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0263.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.55 (AIR= 1), Relative vapor density (air = 1): 1.55, 1.61 | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/568 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at 68 °F (NTP, 1992), 1048.0 [mmHg], 1,048 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 121, 874 mmHg | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/568 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0263.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas or water-white liquid (below 62 degrees F) [Shipped as a liquefied compressed gas], Volatile liquid or gas, Colorless liquid or gas, depending on the ambient temperature | |

CAS No. |

75-04-7 | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl amine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-amine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG6MGA6AT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/568 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-114 °F (NTP, 1992), -81.2 °C, -81 °C, -114 °F | |

| Record name | ETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/568 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0263.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylamine: Physical and Chemical Properties for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethylamine, a pivotal primary aliphatic amine in various laboratory and industrial applications. The information presented is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

General Information

This compound, also known as ethanamine, is an organic compound with the chemical formula CH₃CH₂NH₂.[1][2] It is a colorless gas at room temperature with a strong, ammonia-like odor.[2][3] Below its boiling point, it condenses into a liquid that is miscible with water and most organic solvents.[2][4] Its utility in chemical synthesis is widespread, serving as a versatile intermediate and a nucleophilic base.[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental setups.

| Property | Value |

| IUPAC Name | Ethanamine[5] |

| CAS Number | 75-04-7[5][6] |

| Molecular Formula | C₂H₇N or CH₃CH₂NH₂[1][5][6] |

| Molecular Weight | 45.08 g/mol [1][5][7] |

| Appearance | Colorless gas or liquid[2][5][8] |

| Odor | Strong, ammonia-like[1][2][5] |

| Boiling Point | 16.6 °C (61.9 °F; 289.8 K)[1][3][4][9][10] |

| Melting Point | -81 °C (-114 °F; 192 K)[1][3][4][9][10] |

| Density (liquid) | 0.689 g/cm³ at 15 °C[1][9] |

| Vapor Density (air=1) | 1.55 - 1.56[11][12] |

| Vapor Pressure | 116.5 kPa (874 mmHg) at 20 °C[2][13] |

| Solubility in Water | Miscible[2][4][11] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, methanol, and various hydrocarbons.[4][7][13] |

| Flash Point | < -17 °C (< 0 °F) (closed cup)[4][5][11] |

| Autoignition Temperature | 385 °C (725 °F)[11] |

| Refractive Index | 1.3663 at 30 °C[5] |

Chemical Properties and Reactivity

This compound's chemical behavior is primarily defined by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties.

| Property | Value |

| pKa of Conjugate Acid (CH₃CH₂NH₃⁺) | 10.6 - 10.87[5][8][14] |

| Chemical Class | Primary Aliphatic Amine[1][5] |

| Basicity | This compound is a weak base, but stronger than ammonia.[8][14] |

Key Reactions:

-

Acid-Base Reactions: As a base, this compound reacts with acids to form ethylammonium salts. For example, with hydrochloric acid, it forms ethylammonium chloride. This is an exothermic reaction.[12]

-

Alkylation: this compound undergoes alkylation with alkyl halides to form secondary and tertiary amines.

-

Acylation: It reacts with acyl halides or anhydrides to form amides.

-

Reaction with Carbonyl Compounds: this compound reacts with aldehydes and ketones to form imines.

-

Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize this compound to acetaldehyde.[8]

-

Combustion: When burned, it produces toxic oxides of nitrogen.[5][12]

Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, alkali metals, alkaline earth metals, and many reactive organic and inorganic compounds.[4][13] It can also attack some plastics, rubber, and non-ferrous metals.[4][11]

Laboratory Applications and Synthesis

This compound is a fundamental building block in organic synthesis. Its primary applications include:

-

Intermediate in Synthesis: It is widely used in the production of dyes, resins, and pharmaceuticals.[13]

-

Stabilizer: It serves as a stabilizer for rubber latex.[13]

-

Solvent Extraction: Used in petroleum refining processes.[13]

The industrial synthesis of this compound is primarily achieved through two main routes:

-

Reaction of Ethanol and Ammonia: This is the most common method, where ethanol and ammonia react in the presence of an oxide catalyst. This process also co-produces dithis compound and trithis compound.[2]

-

Reductive Amination of Acetaldehyde: This is another significant industrial production method.[2]

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols in a laboratory setting.

-

Hazards:

-

Flammability: It is highly flammable, and its vapors can form explosive mixtures with air.[8][11] The gas is heavier than air and can travel to a source of ignition.[11]

-

Corrosivity: It is corrosive to the skin and eyes, capable of causing severe burns.[5][12]

-

Toxicity: Inhalation can irritate the respiratory tract and may lead to pulmonary edema.[12] It is toxic if swallowed.

-

Frostbite: Rapid evaporation of the liquid can cause frostbite.[11]

-

-

Handling and Storage:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15]

-

Store in a cool, fireproof, and well-ventilated area, away from incompatible materials.[11][16]

-

Keep containers tightly closed.

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]

-

Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing.[15] For frostbite, rinse with lukewarm water.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, have them drink water or milk.[15]

-

In all cases of exposure, seek immediate medical attention.

-

Experimental Protocols

Detailed experimental protocols for reactions involving this compound should be obtained from peer-reviewed scientific literature or established laboratory manuals. The following is a generalized workflow for a typical reaction.

General Protocol for N-Alkylation of an Aryl Halide with this compound

-

Reagent Preparation: In a fume hood, prepare a solution of the aryl halide in a suitable aprotic solvent (e.g., THF, DMF) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Addition of this compound: Carefully add the required molar equivalent of this compound to the reaction mixture. This compound is often used in excess to act as both the nucleophile and the base to neutralize the hydrogen halide byproduct.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period, which can range from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess this compound and solvent are often removed under reduced pressure. The residue is then subjected to an aqueous work-up, which may involve washing with a dilute acid to remove any remaining this compound, followed by extraction with an organic solvent.

-

Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, distillation, or recrystallization, to yield the desired N-alkylated product.

-

Characterization: The structure and purity of the final product are confirmed by analytical methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Industrial Synthesis of this compound.

Caption: Key Chemical Reactions of this compound.

Caption: Workflow for Safe Laboratory Handling.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 75-04-7 [chemicalbook.com]

- 5. This compound | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound (75-04-7) for sale [vulcanchem.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 11. ICSC 0153 - this compound [inchem.org]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. This compound CAS#: 75-04-7 [m.chemicalbook.com]

- 14. fiveable.me [fiveable.me]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. ICSC 1482 - this compound (50-70% aqueous solution) [chemicalsafety.ilo.org]

An In-depth Technical Guide to Ethylamine Reaction Mechanisms in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of ethylamine in organic synthesis. This compound (CH₃CH₂NH₂), a versatile primary amine, serves as a fundamental building block in the construction of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). Its nucleophilic nature and the reactivity of its amino group allow it to participate in a variety of important transformations. This document details the mechanisms of nucleophilic substitution, acylation, reductive amination, and the Hofmann elimination involving this compound. It includes structured data on reaction yields, detailed experimental protocols, and visualizations of reaction pathways and workflows to facilitate understanding and application in a laboratory setting.

Nucleophilic Substitution Reactions

This compound is an effective nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in nucleophilic substitution reactions with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts.[1] The reaction typically proceeds via an SN2 mechanism for primary and secondary alkyl halides.

Mechanism of Nucleophilic Substitution

The reaction begins with the nucleophilic attack of the this compound nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary amine salt.[2] In the presence of excess this compound, a proton is transferred from the newly formed salt to another this compound molecule, yielding the free secondary amine.[1] This secondary amine can then act as a nucleophile itself, reacting with another molecule of the alkyl halide to form a tertiary amine, which can further react to form a quaternary ammonium salt.[1] To favor the formation of the primary amine, a large excess of ammonia is typically used in the initial synthesis of this compound from a haloethane.[3]

References

Ethylamine as a Nucleophile in Substitution Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylamine (CH₃CH₂NH₂), a primary aliphatic amine, serves as a versatile and potent nucleophile in a wide array of organic substitution reactions. Its utility is rooted in the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.[1][2] This guide provides an in-depth analysis of this compound's role as a nucleophile, focusing on its reactivity in Sₙ2 reactions, factors influencing its nucleophilic strength, and its application in the synthesis of valuable organic compounds.

Core Concepts: Nucleophilicity of this compound

The nucleophilicity of this compound is a function of several interrelated factors:

-

Electron Density: The nitrogen atom in this compound possesses a lone pair of electrons, making it an electron-rich center capable of donating this pair to an electrophile.[2][3]

-

Basicity: Generally, for a series of nucleophiles with the same attacking atom, nucleophilicity correlates with basicity. Amines are the most basic of the neutral functional groups, contributing to their strong nucleophilic character.[4]

-

Steric Hindrance: As a primary amine, this compound presents minimal steric bulk around the nitrogen atom, allowing for relatively unhindered access to electrophilic centers.[3][5] This is a key advantage over more substituted secondary and tertiary amines.[3]

-

Solvent Effects: The choice of solvent can significantly impact the nucleophilicity of this compound. In polar protic solvents, hydrogen bonding can solvate the amine, slightly diminishing its nucleophilic strength. In polar aprotic solvents, this effect is minimized, and nucleophilicity is often enhanced.

This compound in Sₙ2 Reactions

This compound is a classic nucleophile for Sₙ2 reactions, which proceed via a backside attack on an electrophilic carbon atom, leading to inversion of stereochemistry. A common example is the reaction of this compound with an alkyl halide, such as bromoethane.

The reaction proceeds in two main stages:

-

Nucleophilic Attack: The lone pair of the this compound nitrogen attacks the partially positive carbon atom of the bromoethane, displacing the bromide ion as the leaving group. This results in the formation of a diethylammonium bromide salt.[2][6]

-

Deprotonation: In the presence of excess this compound, a second molecule of this compound can act as a base, deprotonating the diethylammonium ion to yield the neutral secondary amine, dithis compound.[2][4][6]

It is crucial to note that the product of this reaction, dithis compound, is also a nucleophile and can further react with the alkyl halide.[2][4] This can lead to a mixture of primary, secondary, tertiary amines, and even a quaternary ammonium salt, a phenomenon known as over-alkylation.[2][4][7][8][9][10] To favor the formation of the primary amine product, a large excess of ammonia or the primary amine is often used.[9][11]

Factors Influencing Sₙ2 Reactivity

| Factor | Influence on Reaction Rate | Rationale |

| Substrate Structure | Methyl > Primary > Secondary >> Tertiary | Steric hindrance at the electrophilic carbon impedes backside attack. |

| Leaving Group Ability | I⁻ > Br⁻ > Cl⁻ > F⁻ | Weaker bases are better leaving groups as they can better stabilize the negative charge. |

| Solvent | Polar Aprotic > Polar Protic | Polar aprotic solvents do not solvate the nucleophile as strongly, leaving it more available to react. |

| Concentration | Higher concentration of reactants | Increases the frequency of molecular collisions. |

Experimental Protocols

General Procedure for N-Alkylation of an Amine with an Alkyl Halide

This protocol describes a typical procedure for the reaction of an amine with an alkyl halide.

Materials:

-

Primary amine (e.g., this compound)

-

Alkyl halide (e.g., ethyl iodide)

-

Anhydrous acetonitrile

-

Potassium carbonate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the primary amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alkylated amine product.

-

Further purification can be achieved by distillation or column chromatography if necessary.

General Procedure for N-Acylation of an Amine with an Acyl Chloride

This protocol outlines the synthesis of an amide from an amine and an acyl chloride.

Materials:

-

Primary amine (e.g., this compound)

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous dichloromethane

-

Trithis compound

-

1 M HCl

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary amine (1.0 eq) and trithis compound (1.2 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide product.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

Sₙ2 Reaction of this compound with Bromoethane

Caption: Sₙ2 reaction pathway of this compound and bromoethane.

Experimental Workflow for N-Alkylation

Caption: Workflow for the N-alkylation of this compound.

Factors Affecting this compound Nucleophilicity

Caption: Key factors influencing the nucleophilicity of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a crucial building block in the synthesis of numerous pharmaceuticals and other fine chemicals. Its role as a nucleophile allows for the introduction of an ethylamino group into a target molecule, which can be a key pharmacophore or a precursor to more complex functionalities.

One notable application is in the synthesis of certain antihypertensive drugs. Furthermore, this compound is utilized in the production of various agrochemicals and polymers. The reactions of this compound with acyl chlorides to form amides are also fundamental in the preparation of a wide range of chemical compounds.[1]

Conclusion

This compound is a powerful and versatile nucleophile in substitution reactions, primarily due to the high electron density on its nitrogen atom and its minimal steric profile. Its reactivity in Sₙ2 reactions is well-established, though careful control of reaction conditions is necessary to mitigate over-alkylation. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to effectively utilize this compound as a nucleophilic reagent in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Basicity of Ethylamine in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of ethylamine in aqueous solutions. It delves into the fundamental principles governing its behavior as a weak base, presents relevant quantitative data, outlines detailed experimental methodologies for basicity determination, and visualizes the core concepts through signaling pathway and logical relationship diagrams.

Core Concepts of this compound Basicity

This compound (CH₃CH₂NH₂), a primary aliphatic amine, acts as a Brønsted-Lowry base in aqueous solutions by accepting a proton from water to form the ethylammonium ion (CH₃CH₂NH₃⁺) and a hydroxide ion (OH⁻). This reaction establishes an equilibrium, and the concentration of hydroxide ions produced determines the alkalinity of the solution.

The equilibrium reaction is as follows:

CH₃CH₂NH₂(aq) + H₂O(l) ⇌ CH₃CH₂NH₃⁺(aq) + OH⁻(aq)[1][2][3][4]

The basicity of this compound is quantified by its base dissociation constant (Kb) or, more commonly, its pKb value, which is the negative logarithm of Kb. A smaller pKb value indicates a stronger base. The pKa of the conjugate acid, the ethylammonium ion, is also frequently used to describe the basicity of this compound; a higher pKa of the conjugate acid corresponds to a stronger base.

Several key factors influence the basicity of this compound in an aqueous environment:

-

Inductive Effect: The ethyl group is an electron-donating group. Through the positive inductive effect (+I), it increases the electron density on the nitrogen atom, making the lone pair of electrons more available to accept a proton. This effect makes this compound a stronger base than ammonia.[5][6][7][8]

-

Solvation: In aqueous solution, the ethylammonium cation formed upon protonation is stabilized by hydrogen bonding with water molecules.[8][9] The extent of this solvation influences the position of the equilibrium and thus the basicity.

-

Steric Hindrance: While less significant for this compound compared to more substituted amines, steric hindrance from the alkyl group can affect the accessibility of the lone pair for protonation and the solvation of the resulting cation.[9][10][11]

Quantitative Data on Amine Basicity

The basicity of this compound is best understood in comparison to ammonia and other related alkylamines. The interplay of the inductive effect, solvation, and steric hindrance leads to a non-linear trend in basicity from primary to tertiary amines in aqueous solutions.

| Amine | Structure | pKb | pKa of Conjugate Acid |

| Ammonia | NH₃ | 4.75 | 9.25 |

| This compound (Ethanamine) | CH₃CH₂NH₂ | 3.29 [12][13] | 10.71 |

| Dithis compound (N-Ethylethanamine) | (CH₃CH₂)₂NH | 3.00[12][13] | 11.00 |

| Trithis compound (N,N-Diethylethanamine) | (CH₃CH₂)₃N | 3.25[13] | 10.75 |

| Aniline | C₆H₅NH₂ | 9.38[13] | 4.62 |

Note: pKa + pKb = 14 for a conjugate acid-base pair in water. Values may vary slightly depending on the source and experimental conditions.

In aqueous solution, dithis compound (a secondary amine) is more basic than both this compound (primary) and trithis compound (tertiary).[10][14][15] This is because the combination of the increased electron-donating inductive effect of two alkyl groups and sufficient solvation of the secondary ammonium ion provides the greatest stability. While trithis compound has the strongest inductive effect, the steric hindrance from the three ethyl groups impedes its solvation, making it a weaker base than dithis compound in water.

Experimental Protocols for Basicity Determination

The pKb of an amine is commonly determined experimentally through potentiometric titration. This method involves the gradual addition of a standardized acid to the amine solution and monitoring the change in pH.

Potentiometric Titration of this compound

Objective: To determine the pKb of this compound by titrating an aqueous solution of this compound with a standard solution of a strong acid (e.g., HCl) and analyzing the resulting titration curve.

Materials and Equipment:

-

This compound solution of known approximate concentration (e.g., 0.1 M)

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

-

Distilled or deionized water

-

Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

-

Calibration of the pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Preparation of the analyte: Accurately pipette a known volume (e.g., 50.0 mL) of the this compound solution into a 250 mL beaker. Add approximately 50 mL of distilled water to ensure the pH electrode is sufficiently immersed. Place a magnetic stir bar in the beaker.

-

Titration setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution over the beaker.

-

Initial pH measurement: Turn on the magnetic stirrer and record the initial pH of the this compound solution.

-

Titration: Begin adding the HCl titrant in small increments (e.g., 1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added. As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL) to accurately map the equivalence point region. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.

-

Identify the volume of HCl added at the half-equivalence point (half the volume of HCl required to reach the equivalence point).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid (ethylammonium ion).

-

Calculate the pKb of this compound using the relationship: pKb = 14 - pKa.

-

Visualizing this compound's Basicity

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts related to the basicity of this compound in aqueous solutions.

Caption: Equilibrium of this compound in aqueous solution.

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. dit.sa.gov.au [dit.sa.gov.au]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. library.aocs.org [library.aocs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. 3.2. pKa Analysis [bio-protocol.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. shutterstock.com [shutterstock.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mt.com [mt.com]

An In-depth Technical Guide to Ethylamine Safety Protocols and Handling in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for the use of ethylamine in a laboratory environment. This compound, a versatile building block in organic synthesis, requires careful management due to its physical, chemical, and toxicological properties. Adherence to the following guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Understanding this compound: Properties and Hazards

This compound (CH₃CH₂NH₂) is a colorless gas or liquid with a strong, ammonia-like odor.[1][2] It is a primary aliphatic amine used in the synthesis of a wide range of chemical compounds, including pharmaceuticals and polymers.[2] Its high volatility and flammability, coupled with its corrosive nature, necessitate stringent safety measures.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇N | [2] |

| Molecular Weight | 45.08 g/mol | [2] |

| Appearance | Colorless gas or water-white liquid | [1][2][4] |

| Odor | Strong, pungent, ammonia-like | [2][5] |

| Boiling Point | 16.6 °C (62 °F) | [2] |

| Melting Point | -81 °C (-114 °F) | [2][3] |

| Flash Point | < 0 °F (< -17.8 °C) | [1][3][6] |

| Autoignition Temperature | 384 °C (724 °F) | [3][6] |

| Vapor Pressure | 874 mmHg at 20 °C | [4][7] |

| Vapor Density | 1.56 - 1.61 (Air = 1) | [3][4][7] |

| Specific Gravity | 0.687 at 15 °C (59 °F) | [3][6] |

| Solubility | Very soluble in water; miscible with alcohol and ether | [2][3][6] |

| Lower Explosive Limit (LEL) | 3.5% | [3][4] |

| Upper Explosive Limit (UEL) | 14% | [3][4] |

Health Hazard Information

This compound poses significant health risks upon exposure.[5] It can be absorbed into the body through inhalation, skin contact, and ingestion.[4][8] The primary health effects are summarized in Table 2.